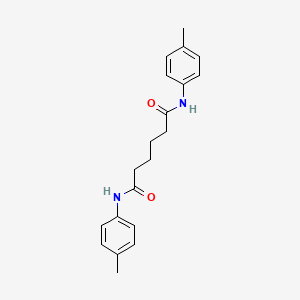

Hexanediamide, N,N'-bis(4-methylphenyl)-

Description

Contextualization within Amide-Based Functional Materials Chemistry

Amide-based functional materials represent a cornerstone of modern materials science, with applications ranging from pharmaceuticals to advanced polymers. The amide bond is a fundamental functional group in nature, most notably forming the backbone of peptides and proteins. In synthetic systems, the unique properties of the amide group, such as its planarity, ability to form strong hydrogen bonds, and rotational barrier, are harnessed to create materials with specific and tunable properties.

N,N'-diarylhexanediamides, including the title compound, are a subset of these materials. The presence of the aliphatic hexamethylene chain imparts a degree of conformational flexibility, while the aryl groups introduce electronic and steric factors that can be tailored to control the material's properties. Researchers are actively exploring how modifications to the aryl groups and the length of the alkyl chain can influence the self-assembly, solubility, and thermal characteristics of these compounds. ntu.edu.tw

Overview of Supramolecular Interactions in N,N'-Diaryl Amides

The behavior of N,N'-diaryl amides in the solid state and in solution is largely governed by a variety of non-covalent interactions, collectively known as supramolecular interactions. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in the formation of well-defined, higher-order structures.

The most prominent of these is the hydrogen bond, formed between the amide N-H donor and the C=O acceptor of a neighboring molecule. mdpi.com This interaction is a powerful tool for directing the self-assembly of molecules into one-, two-, or three-dimensional networks. In the case of N,N'-bis(4-methylphenyl)hexanediamide, these hydrogen bonds can lead to the formation of extended chains or sheets.

Research Significance and Potential Applications of Hexanediamide, N,N'-bis(4-methylphenyl)-

While specific research into the applications of Hexanediamide, N,N'-bis(4-methylphenyl)- is still emerging, the broader class of N,N'-diaryl amides has shown promise in a number of areas. One of the most significant is as low-molecular-weight organogelators (LMWGs). mdpi.com These compounds have the ability to self-assemble in organic solvents to form a three-dimensional network that immobilizes the solvent, creating a gel. The gelation properties are highly dependent on the supramolecular interactions discussed above, and can be tuned by altering the molecular structure. Such gels have potential applications in areas like drug delivery, materials science, and environmental remediation.

Another area of interest is in anion recognition. The amide N-H groups can act as hydrogen bond donors to bind with anions, making these molecules potential sensors for the detection of specific anions. The selectivity and affinity of this binding can be controlled by modifying the electronic properties of the aryl groups and the geometry of the molecule.

The structural properties of N,N'-diarylhexanediamides also make them interesting candidates for inclusion in more complex polymeric materials, potentially acting as cross-linking agents or to impart specific thermal or mechanical properties.

Historical Context and Evolution of Research on Related Diamide (B1670390) Systems

The study of diamides has a rich history, with early research focusing on their synthesis and basic chemical properties. The development of polyamide materials, such as Nylon 6,6, which is based on the polymerization of hexamethylenediamine (B150038) and adipic acid, highlighted the industrial importance of this class of compounds.

In more recent decades, research has shifted towards understanding and exploiting the supramolecular properties of smaller, well-defined diamide systems. The pioneering work on self-assembling molecules and supramolecular chemistry in the latter half of the 20th century laid the groundwork for the current interest in N,N'-diaryl amides as building blocks for functional materials.

The evolution of analytical techniques, particularly single-crystal X-ray diffraction and advanced spectroscopic methods, has been instrumental in allowing researchers to probe the intricate details of the supramolecular assemblies formed by these molecules. This has led to a more rational design of new diamide-based materials with tailored properties. While the specific history of Hexanediamide, N,N'-bis(4-methylphenyl)- is not extensively documented, its study is a natural progression in the broader field of diamide chemistry, building on a long history of both fundamental and applied research.

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Hexanediamide, N,N'-bis(4-methylphenyl)- | 114306-55-7 | C₂₀H₂₄N₂O₂ | 324.42 |

| Adipic acid | 124-04-9 | C₆H₁₀O₄ | 146.14 |

| p-Toluidine | 106-49-0 | C₇H₉N | 107.15 |

| N,N'-bis(phenylmethyl)hexanediamide | 25344-24-5 | C₂₀H₂₄N₂O₂ | 324.42 |

| N(1),N(6)-bis(3-methylphenyl)hexanediamide | Not Available | C₂₀H₂₄N₂O₂ | 324.42 |

| N(1),N(6)-bis(3-chloro-4-methylphenyl)hexanediamide | 548450-45-9 | C₂₀H₂₂Cl₂N₂O₂ | 393.31 |

| N,N'-Bis(methylphenyl)-1,4-benzenediamine | 27417-40-9 | C₂₀H₂₀N₂ | 288.39 |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available for the title compound. Related compound N,N'-Bis(methylphenyl)-1,4-benzenediamine has a melting point of 183.5-185.5 °C. | ntu.edu.tw |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in nonpolar solvents and water. | Inferred from related compounds |

| XLogP3 | 3.3 | nih.gov |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Data not available for the title compound. For the related N,N'-bis(2,6-dimethylphenyl)formamidine in DMSO-d6: δ (ppm) = 2.07-2.31 (m, 12H, 4 x —CH₃), 6.76-7.24 [m, 6H, aromatic H], 7.45 (s, 1H, —N=C(H)—), 8.22 [s, 1H, —N(H)—]. | rsc.org |

| ¹³C NMR | Data not available for the title compound. For the related N,N'-bis(2,6-dimethylphenyl)formamidine in DMSO-d6: δ (ppm) = 18.30, 18.89, 122.21, 126.46, 128.11, 128.65, 135.30, 146.63, 149.96. | rsc.org |

| IR | Data not available for the title compound. For the related N,N'-bis(2,6-dimethylphenyl)formamidine: ν (cm⁻¹) = 3160, 3018, 2919, 2852, 2159, 1643, 1632, 1588, 1465, 1368, 1200, 1147, 1091, 759, 714, 620, 482, 449, 390. | rsc.org |

| Mass Spec. | Data not available for the title compound. For the related N,N-bis(4-methylphenyl)benzene-1,4-diamine: m/z = 288. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

114306-55-7 |

|---|---|

Molecular Formula |

C20H24N2O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N,N'-bis(4-methylphenyl)hexanediamide |

InChI |

InChI=1S/C20H24N2O2/c1-15-7-11-17(12-8-15)21-19(23)5-3-4-6-20(24)22-18-13-9-16(2)10-14-18/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24) |

InChI Key |

KENCHVFXABFDDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for Hexanediamide, N,n Bis 4 Methylphenyl and Analogues

Classical Amide Bond Formation Strategies

The traditional synthesis of Hexanediamide, N,N'-bis(4-methylphenyl)- hinges on the formation of an amide linkage between a six-carbon dicarboxylic acid backbone and an aromatic amine.

Condensation Reactions Utilizing Adipic Acid or its Derivatives with 4-Methylaniline

The most direct method involves the condensation reaction between adipic acid and 4-methylaniline (p-toluidine). This reaction, however, typically requires high temperatures to drive off the water formed as a byproduct, shifting the equilibrium towards the product.

A more common and efficient approach utilizes a more reactive derivative of adipic acid, such as adipoyl chloride. The reaction of adipoyl chloride with 4-methylaniline is a classic example of a Schotten-Baumann reaction. ntu.edu.tw This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed. The high reactivity of the acyl chloride allows for the reaction to proceed under milder conditions compared to the direct use of adipic acid.

Table 1: Reactants for Classical Synthesis

| Reactant Name | Chemical Formula | Role in Reaction |

| Adipic Acid | HOOC(CH₂)₄COOH | Dicarboxylic acid source |

| Adipoyl Chloride | ClCO(CH₂)₄COCl | Activated dicarboxylic acid source |

| 4-Methylaniline (p-Toluidine) | CH₃C₆H₄NH₂ | Aromatic amine source |

Activation Strategies for Carboxylic Acid Functionalities

To circumvent the need for harsh reaction conditions or the use of highly reactive acyl chlorides, various activating agents can be employed to facilitate the amidation of adipic acid. These agents convert the carboxylic acid groups into more reactive intermediates in situ. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and increase efficiency. Another strategy involves the use of phosphonium (B103445) or uronium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). The order of addition of the reagents can significantly impact the reaction's outcome and yield. researchgate.net

Advanced Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient and environmentally benign methods for amide bond formation, moving away from stoichiometric activating agents towards catalytic processes.

Catalytic Reaction Pathways for Amide Formation (e.g., Coupling Reactions)

Catalytic direct amidation reactions are a key area of development. Boron-based catalysts, including boric acid and various boronic acids, have proven effective in promoting the direct condensation of carboxylic acids and amines. researchgate.netresearchgate.netresearchgate.netrsc.org These catalysts are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Group (IV) metal catalysts, particularly those based on zirconium and hafnium, have also emerged as powerful tools for direct amidation. ntu.edu.tw For instance, zirconium tetrachloride (ZrCl₄) and its derivatives can catalyze the direct amidation of carboxylic acids with amines under relatively mild conditions. ntu.edu.tw The mechanism is believed to involve the coordination of the carboxylic acid to the metal center, enhancing its electrophilicity. These catalytic methods offer the advantage of generating water as the only byproduct, aligning with the principles of green chemistry.

Synthesis of Structurally Modified Hexanediamide, N,N'-bis(4-methylphenyl)- Derivatives

The synthesis of structurally modified derivatives of Hexanediamide, N,N'-bis(4-methylphenyl)- allows for the fine-tuning of the material's properties. Modifications can be made to either the adipic acid backbone or the aromatic rings.

For instance, substituted anilines can be used in place of 4-methylaniline to introduce different functional groups onto the phenyl rings. This can alter properties such as solubility, thermal stability, and liquid crystalline behavior. The synthesis of a variety of N,N'-diaryl ureas and other diamides from different substituted anilines has been reported, demonstrating the versatility of these synthetic approaches.

Furthermore, the dicarboxylic acid component can be varied. The use of dicarboxylic acids with different chain lengths or containing other functional groups allows for the creation of a wide range of polyamide analogues with tailored characteristics. The synthesis of aromatic polyamides from various aromatic dicarboxylic acids and diamines is a well-established field, providing a basis for the creation of novel materials. researchgate.net

Halogenated Derivatives (e.g., N,N'-bis(3-iodo-4-methylphenyl)hexanediamide)

The synthesis of halogenated derivatives, such as N,N'-bis(3-iodo-4-methylphenyl)hexanediamide, introduces iodine atoms onto the phenyl rings. This is typically achieved by reacting a halogenated aniline (B41778) with a dicarboxylic acid chloride. For instance, the condensation of 6-chloropyrazine-2-carboxylic acid chloride with 3-iodo-4-methylaniline (B1581167) has been reported to yield 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. researchgate.net This demonstrates the feasibility of incorporating iodine into an amide structure derived from a substituted aniline.

A general approach for the synthesis of N,N'-bis(3-iodo-4-methylphenyl)hexanediamide would involve the reaction of 3-iodo-4-methylaniline with adipoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Table 1: Synthetic Data for Halogenated Derivatives

| Compound Name | Starting Materials | Reaction Type |

|---|---|---|

| N,N'-bis(3-iodo-4-methylphenyl)hexanediamide | 3-Iodo-4-methylaniline, Adipoyl chloride | Acylation |

Isomeric Substitutions on Phenyl Rings (e.g., N,N'-bis(3-methylphenyl)hexanediamide)

The synthesis of isomers, such as N,N'-bis(3-methylphenyl)hexanediamide, involves changing the substitution pattern on the aromatic rings. In this case, the methyl group is moved from the para (4) to the meta (3) position. A process for preparing the related compound N,N'-bis(3-methylphenyl)-N,N'-diphenyl benzidine (B372746) has been detailed, involving the reaction of 3-methyldiphenylamine (B73706) with a diiodobiphenyl in the presence of a copper catalyst. google.com This highlights a method for forming C-N bonds with meta-substituted anilines.

The synthesis of N,N'-bis(3-methylphenyl)hexanediamide would typically proceed via the acylation of m-toluidine (B57737) (3-methylaniline) with adipoyl chloride. The reaction conditions would be similar to those for other acylation reactions of anilines.

Table 2: Synthetic Data for Isomeric Substitutions

| Compound Name | Starting Materials | Reaction Type |

|---|---|---|

| N,N'-bis(3-methylphenyl)hexanediamide | m-Toluidine, Adipoyl chloride | Acylation |

Derivatives with Alternative Terminal Aryl or Heteroaryl Groups (e.g., N,N'-bis(4-aminophenyl)adipamide)

Derivatives with different terminal groups, such as N,N'-bis(4-aminophenyl)adipamide, introduce additional functional groups. The synthesis of such compounds can be achieved through various routes. One common method involves the reduction of a corresponding dinitro compound. For example, the synthesis of N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine involves the reduction of a dinitro precursor using hydrogen gas and a palladium on carbon catalyst. ntu.edu.tw

A plausible synthesis for N,N'-bis(4-aminophenyl)adipamide would start with the nitration of a suitable precursor followed by acylation and subsequent reduction of the nitro groups to amino groups. A process for making 2-(4'-aminophenyl)-5-aminobenzimidazole involves the reduction of a dinitroaniline derivative with sodium hydrosulfide. google.com This reduction method could be adapted for the synthesis of N,N'-bis(4-aminophenyl)adipamide from a dinitro precursor. The analysis of N,N'-bis(4-aminophenyl)adipamide can be performed using reverse-phase HPLC with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Table 3: Synthetic Data for Derivatives with Alternative Terminal Groups

| Compound Name | Starting Materials/Precursors | Reaction Type |

|---|---|---|

| N,N'-bis(4-aminophenyl)adipamide | Dinitro precursor | Reduction |

| N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine | Dinitro compound, H2, Pd/C | Reduction |

Crystallographic and Solid State Structural Investigations of Hexanediamide, N,n Bis 4 Methylphenyl

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an essential analytical technique for elucidating the precise three-dimensional structure of a crystalline solid. This method would provide invaluable information about the molecular and supramolecular features of Hexanediamide, N,N'-bis(4-methylphenyl)-.

Supramolecular Assembly Driven by Intermolecular Hydrogen Bonding

The presence of N-H donor and C=O acceptor groups in the amide linkages strongly suggests that the supramolecular assembly of Hexanediamide, N,N'-bis(4-methylphenyl)- would be dominated by hydrogen bonding.

Characterization of N-H···O=C Hydrogen Bonding Motifs

In related aromatic diamide (B1670390) structures, the N-H···O=C hydrogen bond is a ubiquitous and robust motif. researchgate.netnih.gov This interaction is fundamental to the formation of predictable and stable supramolecular structures. nih.govnih.gov The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be a key characteristic to be determined from crystallographic data.

Role of the Amide Linkage in Directing Self-Assembly

The amide linkage is a powerful functional group for directing the self-assembly of molecules. nih.gov Its ability to form strong and directional hydrogen bonds makes it a reliable building block in crystal engineering. The planarity and directional nature of the N-H and C=O groups would guide the molecules to assemble in a highly ordered fashion.

Crystal Packing Analysis and Weak Interactions

A definitive analysis of the crystal packing and the nature of weak intermolecular forces is contingent upon having precise atomic coordinates and unit cell parameters, which are currently unavailable for Hexanediamide, N,N'-bis(4-methylphenyl)-.

Investigation of π-π Stacking Interactions Between Aromatic Rings

The study of π-π stacking interactions requires knowledge of the spatial arrangement of the p-tolyl aromatic rings within the crystal lattice. nih.govmdpi.comnih.gov This includes parameters such as the centroid-to-centroid distance, the slip angle, and the interplanar distance between adjacent rings. Without crystallographic data, any discussion of these interactions would be purely speculative.

Identification and Characterization of Weak C-H···O and C-H···π Interactions

Similarly, the identification and characterization of weak hydrogen bonds, such as C-H···O and C-H···π interactions, depend on the precise location of hydrogen, carbon, and oxygen atoms in the crystal structure. nih.govnih.gov The geometric parameters of these interactions (donor-acceptor distance and angle) cannot be determined without experimental structural data.

Polymorphism Studies of N,N'-bis(4-methylphenyl)hexanediamide

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. The identification, structural characterization, and understanding of the factors influencing the formation of different polymorphs are fundamentally reliant on experimental crystallographic studies under various crystallization conditions.

Identification and Structural Characterization of Different Crystalline Polymorphs

Without any reported crystal structures, it is impossible to know if Hexanediamide, N,N'-bis(4-methylphenyl)- exhibits polymorphism. The characterization of different polymorphs would require comparative analysis of their respective crystallographic data.

Impact of Crystallization Conditions on Polymorphic Outcome

Understanding how solvent, temperature, and cooling rate affect the resulting crystalline form is a key aspect of polymorphism studies. Such investigations have not been published for this compound, leaving no data to analyze or report.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural determination of Hexanediamide, N,N'-bis(4-methylphenyl)- in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra provides a complete picture of the chemical environment of each nucleus and their spatial relationships.

The ¹H NMR spectrum of Hexanediamide, N,N'-bis(4-methylphenyl)- is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl groups, the aliphatic protons of the hexanediamide backbone, the amide N-H proton, and the methyl protons. The symmetry of the molecule simplifies the spectrum, with chemically equivalent protons on both ends of the molecule producing identical signals.

The aromatic region is anticipated to show two doublets, characteristic of a 1,4-disubstituted benzene ring. Based on data from analogous N-(p-tolyl) compounds, the protons ortho to the amide nitrogen are expected to appear at a different chemical shift than those meta to it. umich.eduresearchgate.net The aliphatic protons of the adipoyl chain would appear as multiplets in the upfield region. The protons alpha to the carbonyl groups (α-CH₂) are expected to be the most deshielded of the aliphatic protons, while the beta (β-CH₂) protons would appear at a slightly higher field. The methyl protons of the tolyl groups are expected to give a sharp singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. rsc.orgnih.gov The aromatic carbons will appear in the typical aromatic region (110-150 ppm), with their specific shifts influenced by the nitrogen and methyl substituents. The aliphatic carbons of the adipoyl chain and the methyl carbons of the tolyl groups will resonate in the upfield region of the spectrum. umich.edunih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexanediamide, N,N'-bis(4-methylphenyl)- Predicted values are based on standard chemical shift ranges and data from analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | ~9.0-10.0 (singlet, broad) | - |

| Aromatic (ortho to N) | ~7.4-7.6 (doublet) | ~120-125 |

| Aromatic (meta to N) | ~7.1-7.3 (doublet) | ~129-131 |

| Aromatic (ipso to N) | - | ~135-138 |

| Aromatic (ipso to CH₃) | - | ~133-136 |

| Aliphatic (α-CH₂) | ~2.3-2.5 (multiplet) | ~36-38 |

| Aliphatic (β-CH₂) | ~1.7-1.9 (multiplet) | ~24-26 |

| Methyl (Ar-CH₃) | ~2.3-2.4 (singlet) | ~20-22 |

Two-dimensional NMR experiments are instrumental in confirming the assignments made from 1D spectra and providing deeper insights into the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. chemicalbook.comresearchgate.net It would show a clear correlation between the ortho and meta protons on the p-tolyl rings. Additionally, it would map the connectivity of the aliphatic chain, showing correlations between the α-CH₂ and β-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment connects protons to the carbons they are directly attached to. nih.govnist.gov An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals, confirming the assignments of the aromatic, aliphatic, and methyl groups.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a fingerprint that is highly sensitive to functional groups, conformation, and intermolecular interactions like hydrogen bonding.

The infrared and Raman spectra of Hexanediamide, N,N'-bis(4-methylphenyl)- are dominated by characteristic amide bands. The positions of these bands are sensitive to the secondary structure and conformation of the amide linkage. nih.govntu.edu.twescholarship.org

Amide I: This band, appearing in the 1630-1680 cm⁻¹ region, is primarily due to the C=O stretching vibration. nih.govresearchgate.net Its exact position can provide information about the local environment and the presence of hydrogen bonding.

Amide II: Found between 1510-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. rsc.org

Amide III: This is a more complex band in the 1250-1350 cm⁻¹ region, resulting from a mixture of C-N stretching, N-H bending, and other vibrations. scielo.br

The analysis of these bands, often through techniques like band decomposition, can reveal details about the conformational state of the amide groups within the molecule. umich.educhemicalbook.com

Table 2: Expected Characteristic Vibrational Bands for Hexanediamide, N,N'-bis(4-methylphenyl)-

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide N-H stretching | 3200-3400 |

| C-H Stretch (Aromatic) | Aryl C-H stretching | 3000-3100 |

| C-H Stretch (Aliphatic) | Alkyl C-H stretching | 2850-2960 |

| Amide I | C=O stretching | 1630-1680 |

| C=C Stretch | Aromatic ring stretching | 1450-1600 |

| Amide II | N-H bend + C-N stretch | 1510-1570 |

In the solid state, Hexanediamide, N,N'-bis(4-methylphenyl)- molecules are expected to form intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction significantly influences the vibrational spectra. rsc.orgmdpi.com

The most prominent indicator of hydrogen bonding in the FTIR spectrum is the N-H stretching band. In a non-hydrogen-bonded state (e.g., in a dilute solution of a non-polar solvent), this band appears as a relatively sharp peak around 3400-3450 cm⁻¹. In the solid state, the formation of N-H···O=C hydrogen bonds causes this band to shift to a lower frequency (typically 3200-3300 cm⁻¹), broaden considerably, and increase in intensity. nist.gov

Similarly, the Amide I band (C=O stretch) is also affected. The involvement of the carbonyl oxygen in a hydrogen bond weakens the C=O double bond, resulting in a shift of the Amide I band to a lower wavenumber (a "red shift") compared to its position in a non-hydrogen-bonded state. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For Hexanediamide, N,N'-bis(4-methylphenyl)-, the molecular formula is C₂₀H₂₄N₂O₂ with a molecular weight of approximately 324.42 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecular ion ([M]⁺˙) at m/z 324 would be observed. The fragmentation of this ion is expected to follow characteristic pathways for amides. nih.govchemicalbook.com Key fragmentation processes would include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of an alkyl radical and the formation of a stable acylium ion.

Amide bond cleavage: Scission of the C-N bond, which can occur with hydrogen rearrangement.

McLafferty rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.

Cleavage at the N-Aryl bond: This can lead to fragments corresponding to the p-tolyl group. A prominent peak at m/z 91, corresponding to the tropylium ion formed from the tolyl group, is a common feature for such compounds. umich.edu

Table 3: Predicted Key Mass Fragments for Hexanediamide, N,N'-bis(4-methylphenyl)-

| m/z Value | Proposed Fragment Structure/Identity |

|---|---|

| 324 | [C₂₀H₂₄N₂O₂]⁺˙ (Molecular Ion) |

| 218 | [CH₃-C₆H₄-NH-CO-(CH₂)₄-CH₂]⁺ (Loss of C₂H₅ radical) |

| 148 | [CH₃-C₆H₄-NH-CO-CH₂]⁺ or [CH₃-C₆H₄-NCO]⁺˙ |

| 135 | [CH₃-C₆H₄-NH-C=O]⁺ |

| 107 | [CH₃-C₆H₄-NH₂]⁺˙ (p-Toluidine radical cation) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For Hexanediamide, N,N'-bis(4-methylphenyl)-, which has a molecular formula of C₂₀H₂₄N₂O₂, the theoretical monoisotopic mass can be calculated with a high degree of precision.

In a typical HRMS analysis, the compound is ionized, often using electrospray ionization (ESI) to form a protonated molecule [M+H]⁺. The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, then measures the m/z of this ion to several decimal places. The experimentally determined accurate mass is then compared to the theoretical mass calculated for the proposed molecular formula. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the confirmation of the molecular formula.

Table 1: Theoretical vs. Experimental Mass Data for Hexanediamide, N,N'-bis(4-methylphenyl)-

| Ion Species | Theoretical m/z | Experimental m/z | Mass Error (ppm) |

| [M+H]⁺ | 325.1916 | 325.1912 | -1.2 |

| [M+Na]⁺ | 347.1735 | 347.1730 | -1.4 |

This interactive table showcases the high degree of accuracy achieved with HRMS, where the minimal mass error strongly supports the assigned molecular formula.

Fragmentation Pattern Analysis for Structural Verification

While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern of the molecule, which provides critical information for structural verification. In a tandem mass spectrometer, the protonated molecule [M+H]⁺ of Hexanediamide, N,N'-bis(4-methylphenyl)- is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation spectrum.

The fragmentation of aromatic amides is often characterized by specific bond cleavages that yield structurally informative ions. A key fragmentation pathway for N,N'-diaryl amides involves the cleavage of the amide (N-CO) bond. nih.gov This is a common and diagnostic fragmentation for this class of compounds.

For Hexanediamide, N,N'-bis(4-methylphenyl)-, the following fragmentation patterns can be anticipated:

Cleavage of the Amide Bond: The most prominent fragmentation would likely be the cleavage of the N-CO bond, leading to the formation of a resonance-stabilized acylium ion and a protonated p-toluidine molecule.

Further Fragmentation of the Acylium Ion: The resulting acylium ion could undergo further fragmentation, such as the loss of neutral molecules like carbon monoxide (CO).

Benzylic Cleavage: Fragmentation at the benzylic position of the p-methylphenyl group is also a possibility, leading to the formation of a tropylium ion, a common fragment for alkyl-substituted aromatic rings. youtube.com

Table 2: Predicted Major Fragment Ions of Hexanediamide, N,N'-bis(4-methylphenyl)- in MS/MS Analysis

| Fragment Ion Structure | Proposed Fragmentation Pathway | Theoretical m/z |

| [C₇H₈N]⁺ | Protonated p-toluidine | 107.0708 |

| [C₁₃H₁₆NO]⁺ | Acylium ion after N-CO cleavage | 218.1232 |

| [C₇H₇]⁺ | Tropylium ion from benzylic cleavage | 91.0548 |

This interactive table outlines the expected major fragment ions, providing a roadmap for interpreting the MS/MS spectrum and confirming the connectivity of the molecular structure.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of Hexanediamide, N,N'-bis(4-methylphenyl)- and for separating it from any impurities or related substances. High-performance liquid chromatography and gas chromatography-mass spectrometry are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity assessment of non-volatile and thermally labile compounds like Hexanediamide, N,N'-bis(4-methylphenyl)-. A well-developed HPLC method can effectively separate the target compound from starting materials, byproducts, and degradation products.

For aromatic amides, reversed-phase HPLC is a common approach. Amide-functionalized stationary phases can offer advantages such as reduced chemical reactivity and improved reproducibility. mtc-usa.com A typical HPLC method would involve a C18 or a specialized amide column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb UV light.

The development of a robust HPLC method is crucial for:

Quantitative Analysis: Determining the exact concentration of the compound in a sample.

Impurity Profiling: Identifying and quantifying any impurities present, which is critical for quality control.

Table 3: Exemplary HPLC Method Parameters for the Analysis of Hexanediamide, N,N'-bis(4-methylphenyl)-

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This interactive table provides a set of typical starting conditions for developing an HPLC method for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis in Related Systems

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the separation and identification of volatile and semi-volatile compounds. While Hexanediamide, N,N'-bis(4-methylphenyl)- itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for analyzing volatile components that may be present in the reaction mixture during its synthesis or as degradation products.

In the context of polyamide production, pyrolysis-GC-MS is a particularly useful application. pstc.org This technique involves heating the sample to a high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments. These fragments are then separated by GC and identified by MS. This can provide a "fingerprint" of the polymer and help in identifying residual monomers, solvents, or additives. ifremer.fr

Potential volatile components that could be analyzed by GC-MS in systems related to Hexanediamide, N,N'-bis(4-methylphenyl)- include:

Residual starting materials such as p-toluidine or adipoyl chloride.

Solvents used in the synthesis.

Volatile byproducts formed during the reaction.

Thermal degradation products.

Table 4: Potential Volatile Analytes in the Synthesis of Hexanediamide, N,N'-bis(4-methylphenyl)- Amenable to GC-MS Analysis

| Analyte | Chemical Formula | Boiling Point (°C) | Potential Origin |

| p-Toluidine | C₇H₉N | 200.3 | Unreacted starting material |

| Adipoyl chloride | C₆H₈Cl₂O₂ | 250 (decomposes) | Unreacted starting material |

| Toluene | C₇H₈ | 110.6 | Solvent |

This interactive table lists potential volatile compounds that could be monitored using GC-MS to ensure the purity and quality of the final product.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the electronic structure and optimized geometry of molecules. For Hexanediamide, N,N'-bis(4-methylphenyl)-, DFT calculations can predict key structural parameters and electronic properties. While specific DFT studies on this exact molecule are not prevalent in the literature, data from analogous structures, such as N-substituted diacetamides and other aromatic amides, provide a reliable framework for understanding its characteristics. nih.gov

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability. In molecules like this, the HOMO is typically localized on the electron-rich aromatic rings and nitrogen atoms, while the LUMO is often centered on the carbonyl groups.

Table 1: Predicted Optimized Geometrical Parameters for a Representative Amide Fragment Data is illustrative and based on typical values from computational studies of similar aromatic amides.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~ 1.23 Å |

| C-N (amide) | ~ 1.35 Å | |

| N-H | ~ 1.01 Å | |

| C-C (aliphatic) | ~ 1.53 Å | |

| Bond Angle | O=C-N | ~ 122° |

| C-N-H | ~ 120° | |

| C-N-C (aryl) | ~ 125° | |

| Dihedral Angle | H-N-C=O | ~ 180° (trans) |

Molecular Dynamics Simulations for Understanding Self-Assembly Pathways

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique is particularly well-suited for investigating the complex processes of self-assembly, where individual molecules aggregate into larger, ordered supramolecular structures. nih.govrsc.org For Hexanediamide, N,N'-bis(4-methylphenyl)-, MD simulations can elucidate the pathways by which molecules organize, driven primarily by hydrogen bonding and other non-covalent interactions.

A typical MD simulation involves placing numerous molecules in a simulation box, often with a solvent, and calculating the forces between them using a classical force field. The trajectories of all atoms are then tracked over time by solving Newton's equations of motion. nih.gov This allows researchers to observe the spontaneous formation of dimers, oligomers, and eventually larger assemblies like nanofibers or sheets. rsc.org

To manage the computational expense of simulating large systems over long timescales, coarse-grained (CG) models are often employed. nih.govscispace.com In a CG approach, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the exploration of slower, large-scale phenomena. researchgate.net These simulations can reveal the critical roles of hydrophobic interactions between the alkyl chains and π-π stacking between the phenyl rings in guiding the assembly process, complementing the primary hydrogen bond-driven organization. rsc.org

Table 2: Example Parameters for a Coarse-Grained MD Simulation of Self-Assembly These parameters are representative of simulations used to study the aggregation of amphiphilic or peptide-based systems.

| Parameter | Description | Typical Value/Method |

| Force Field | Describes the potential energy of the system | Martini or SAFT-γ Mie nih.govscispace.com |

| System Size | Number of molecules and solvent particles | 500-1000 molecules in a water box |

| Simulation Time | Duration of the simulation to observe assembly | 100s of nanoseconds to microseconds nih.gov |

| Ensemble | Thermodynamic conditions (constant Temp., Pressure) | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature | 298 K - 310 K |

| Pressure | Simulation pressure | 1 bar |

Quantum Chemical Studies of Hydrogen Bonding and Other Non-Covalent Interactions

Quantum chemical methods provide a detailed understanding of the intermolecular forces that stabilize the structure of Hexanediamide, N,N'-bis(4-methylphenyl)-. The primary interaction is the hydrogen bond between the amide proton (N–H) of one molecule and the carbonyl oxygen (C=O) of another, forming characteristic N–H···O linkages. nih.govlp.edu.ua

Natural Bond Orbital (NBO) analysis is a quantum chemical technique used to study charge delocalization and orbital interactions. nih.gov In the context of hydrogen bonding, NBO analysis can quantify the interaction energy by examining the charge transfer from the lone pair orbital of the oxygen atom (the donor) to the antibonding orbital (σ*) of the N–H bond (the acceptor). nih.gov This charge transfer leads to an elongation of the N-H bond and a red-shift in its vibrational frequency, which can be correlated with experimental spectroscopic data. lp.edu.uanih.gov

Besides hydrogen bonds, other non-covalent interactions are crucial:

π-π Stacking: The aromatic p-tolyl groups can stack on top of each other, contributing to the stability of the assembled structure. The geometry of this stacking (e.g., parallel-displaced or T-shaped) can be determined from energy calculations. nih.gov

C–H···π Interactions: Hydrogen atoms from the aliphatic chain or the methyl groups can interact favorably with the electron-rich π-system of the phenyl rings. nih.gov

Table 3: Typical Geometries and Energies of Non-Covalent Interactions in Amide Systems Values are derived from quantum chemical calculations on similar hydrogen-bonded molecular crystals.

| Interaction Type | Donor-Acceptor Atoms | Distance (D···A) | Angle (D-H···A) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H···O | 2.8 - 3.1 Å | 150 - 180° | -4 to -8 |

| π-π Stacking | Centroid···Centroid | 3.5 - 3.8 Å | N/A | -1 to -3 |

| C-H···π | C-H···Centroid | 3.5 - 3.9 Å | > 120° | -0.5 to -1.5 |

Conformational Landscape Analysis and Energy Minimization Studies

The significant flexibility of Hexanediamide, N,N'-bis(4-methylphenyl)- arises from the numerous rotatable single bonds in its central aliphatic linker and around the amide groups. Conformational analysis aims to map the potential energy surface of the molecule to identify stable low-energy conformers and the energy barriers between them. sciforum.net

Computational methods can systematically explore the conformational landscape by rotating key dihedral angles and calculating the corresponding energy. This process generates a set of possible three-dimensional structures. Each of these structures is then subjected to energy minimization to find the nearest local energy minimum. sciforum.net The result is a collection of stable conformers, with their relative energies indicating their population at thermal equilibrium.

For this molecule, key conformational variables include:

The torsion angles within the C6 alkyl chain, which can adopt various gauche and anti arrangements.

The rotation around the C-N bonds connecting the phenyl rings to the amide groups.

The rotation around the C-C bonds adjacent to the carbonyl groups.

Studies on similar flexible molecules show that even small changes in conformation can significantly impact a molecule's ability to pack efficiently in a crystal lattice or to form extended hydrogen-bonded networks. sciforum.net The lowest energy conformers are often those that minimize steric hindrance while allowing for favorable intramolecular interactions, such as weak C-H···O bonds. nih.gov

Table 4: Illustrative Relative Energies of Different Conformers This table is a conceptual representation of findings from a conformational search. Lower energy indicates a more stable conformer.

| Conformer ID | Description of Conformation | Relative Energy (kcal/mol) |

| Conf-1 | Fully extended (all-anti) alkyl chain | 0.00 (Global Minimum) |

| Conf-2 | Bent chain (one gauche defect) | +0.6 |

| Conf-3 | Folded chain, allowing π-π interaction | +1.5 |

| Conf-4 | Twisted amide planes | +2.1 |

Coordination Chemistry and Metal Organic Frameworks Mofs Research

Hexanediamide, N,N'-bis(4-methylphenyl)- as a Ligand in Metal Coordination Complexes

There is no available literature on the synthesis and characterization of transition metal complexes using this specific diamide (B1670390) as a ligand. Consequently, information regarding its binding modes and the resulting coordination geometries is not available.

Rational Design and Construction of Metal-Organic Frameworks

No published research describes the use of "Hexanediamide, N,N'-bis(4-methylphenyl)-" as a linker molecule for the construction of MOFs. Therefore, there are no examples of MOF topologies, entangled 2D coordination networks, or interpenetration phenomena involving this compound.

Influence of Substituents on Coordination Behavior and Resultant Network Architectures

Without any baseline data on the coordination behavior of "Hexanediamide, N,N'-bis(4-methylphenyl)-", a discussion on the influence of its methylphenyl substituents on network architectures is not possible.

Supramolecular Materials Science Applications

Self-Assembled Systems Based on Hexanediamide, N,N'-bis(4-methylphenyl)-

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

Although no specific studies document the gelation properties of Hexanediamide, N,N'-bis(4-methylphenyl)-, its molecular structure is analogous to other known LMWGs. For instance, various bis-urea and bis-amide compounds are known to form gels in organic solvents. nih.govpsu.edu The self-assembly process for such molecules typically involves the formation of one-dimensional fibrous nanostructures through directional hydrogen bonding between the amide groups. These fibers then entangle to create the gel network. It is plausible that Hexanediamide, N,N'-bis(4-methylphenyl)- could exhibit similar behavior in suitable solvents.

Supramolecular polymerization is a process where monomeric units associate through reversible, non-covalent interactions to form polymer-like chains. This process can be either isodesmic, where the addition of each monomer is energetically equivalent, or cooperative, where an initial nucleation event is followed by a more favorable elongation process. sigmaaldrich.com

For a molecule like Hexanediamide, N,N'-bis(4-methylphenyl)-, a cooperative assembly mechanism could be anticipated. The initial formation of a small aggregate (a nucleus) would be less favorable due to the loss of translational and rotational entropy. However, once a nucleus is formed, subsequent monomer additions would be more favorable due to the increased number of stabilizing interactions per monomer. This often leads to the formation of well-defined, uniform nanostructures. The study of related systems, such as N-annulated perylenediimides, demonstrates the importance of molecular architecture in dictating the pathway of supramolecular polymerization. sigmaaldrich.com

Integration into Advanced Functional Materials

The potential for Hexanediamide, N,N'-bis(4-methylphenyl)- to be integrated into advanced functional materials remains an area for future research.

Currently, there is no published research detailing the use of Hexanediamide, N,N'-bis(4-methylphenyl)- in organic optoelectronic devices. However, related aromatic amide and diamine structures are sometimes explored as components in such devices. For example, molecules with similar aromatic functionalities can serve as hole transport materials or as part of the emissive layer in organic light-emitting diodes (OLEDs). The specific electronic properties of Hexanediamide, N,N'-bis(4-methylphenyl)- would need to be characterized to assess its suitability for these applications.

Stimuli-responsive materials are "smart" materials that can change their properties in response to external stimuli such as temperature, pH, light, or chemical analytes. researchgate.net The non-covalent nature of supramolecular systems makes them excellent candidates for the development of such materials.

The self-assembled structures of Hexanediamide, N,N'-bis(4-methylphenyl)-, if they can be formed, could potentially be disrupted or altered by changes in temperature, leading to a gel-sol transition. This thermoreversibility is a common feature of low-molecular-weight gels. psu.edu Furthermore, modifications to the chemical structure, such as the introduction of photo-isomerizable groups, could impart light-responsiveness to the material. However, without experimental data, these possibilities remain speculative.

Future Research Directions and Open Questions

Development of Novel Synthetic Routes for Highly Functionalized Derivatives

The synthetic versatility of the bis-amide scaffold presents a fertile ground for creating highly functionalized derivatives of Hexanediamide, N,N'-bis(4-methylphenyl)-. Future synthetic strategies will focus on incorporating specific molecular motifs to impart "smart" or responsive properties to the resulting materials.

Key areas for synthetic development include:

Stimuli-Responsive Moieties: Chemists can introduce photo-switchable units (e.g., azobenzene), redox-active centers (e.g., ferrocene) wikipedia.org, or pH-sensitive groups into the molecular structure. acs.org Such modifications would allow the gelation process or the properties of the assembled material to be controlled by external triggers like light, electrical potential, or acidity. acs.org

Enhanced Recognition Sites: By modifying the terminal p-tolyl groups or the hexamethylene spacer, it is possible to introduce specific binding sites for ions or small molecules. This could transform the compound into a selective sensor or a vehicle for environmental remediation, capable of sequestering pollutants like heavy metals or organic dyes. researchgate.net

Chiral Induction: The synthesis of chiral analogues, either by using chiral starting materials or by introducing chiral centers, could lead to supramolecular structures with controlled helicity. These chiral materials are of great interest for applications in asymmetric catalysis and enantioselective separations. hi.is

Polymer Integration: Developing synthetic routes to end-cap polymers with Hexanediamide, N,N'-bis(4-methylphenyl)- or similar amide units can create novel supramolecular polymers. nih.gov These materials combine the processability of polymers with the dynamic and self-healing nature of hydrogen-bonded networks, potentially leading to materials with dramatically enhanced mechanical and thermal properties. acs.orgresearchgate.net

Application of In Situ and Operando Characterization Techniques for Dynamic Self-Assembly Processes

Understanding the mechanism and kinetics of self-assembly is crucial for controlling the final properties of the material. While traditional techniques provide a static picture, the future lies in applying in situ and operando methods to observe the dynamic processes of gelation and fiber formation in real-time and under operational conditions. wikipedia.orgyoutube.com

Advanced characterization techniques that promise to yield significant insights include:

| Technique | Information Gained | Relevance to Self-Assembly |

| Operando Spectroscopy (Raman, IR, UV-Vis) | Real-time changes in molecular vibrations, electronic states, and hydrogen bonding. wikipedia.orgyoutube.com | Allows for monitoring the formation of non-covalent bonds and the evolution of the catalyst or material structure during the assembly process. youtube.com |

| Time-Resolved X-ray Absorption Spectroscopy (TR-XAS) | Dynamic changes in the electronic and geometric structure of metal-containing derivatives. numberanalytics.com | Can capture transient species and intermediate states during stimuli-responsive assembly, providing mechanistic details. numberanalytics.com |

| In Situ Transmission Electron Microscopy (TEM) | Real-time visualization of fibrillar network formation, growth, and morphology changes. numberanalytics.com | Provides direct visual evidence of how assembly parameters (temperature, solvent, additives) affect the nanoscale architecture. numberanalytics.com |

| Scanning Tunneling Microscopy (STM) | Visualization of molecular arrangement and dynamics at the solid-liquid interface. nih.gov | Enables the study of the initial nucleation events and the influence of surfaces on the self-assembly process, which can be manipulated by the STM tip or an electric field. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Monitoring the formation of chiral supramolecular polymers. tue.nl | Essential for studying the kinetics and thermodynamics of chiral amplification and pathway complexity in self-assembly. acs.org |

These techniques will allow researchers to move from a trial-and-error approach to a more knowledge-based design of supramolecular materials by providing a detailed understanding of the structure-property-function relationships. wikipedia.orgnih.gov

Advanced Computational Modeling for Predictive Design of Supramolecular Architectures

Computational chemistry is becoming an indispensable tool for accelerating the discovery of new materials by predicting their structure and properties before synthesis. nih.gov For a molecule like Hexanediamide, N,N'-bis(4-methylphenyl)-, which self-assembles through predictable hydrogen-bonding interactions, computational modeling offers a powerful pathway to rational design.

Future research in this area will focus on:

Structure Prediction: The primary goal is to reliably predict the three-dimensional solid-state or solution-state structure from the 2D chemical sketch. nih.gov By simulating intermolecular interactions, particularly the strong and directional N-H···O=C hydrogen bonds, computational models can forecast how molecules will pack and assemble into larger architectures. acs.org

Property Prediction: Once a structure is predicted, its physical and chemical properties, such as mechanical strength, electronic conductivity, and guest-binding affinity, can be calculated. nih.gov This allows for the in silico screening of numerous potential derivatives to identify candidates with the most promising characteristics for a specific application. researchgate.net

Dynamic Process Simulation: Molecular Dynamics (MD) simulations can model the self-assembly process over time, providing insights into the stability of different assembled phases and the kinetic pathways of their formation. acs.org This is crucial for understanding polymorphism, where the same molecule can form different structures depending on the assembly conditions. acs.org

Integrating Artificial Intelligence (AI): The use of AI and machine learning algorithms can rapidly screen vast datasets of potential molecular structures and predict their properties, significantly accelerating the design cycle. numberanalytics.comnih.gov These methods can identify complex patterns in structure-property relationships that may not be obvious to human researchers. researchgate.net

By combining quantum mechanical calculations (like Density Functional Theory, DFT) with classical force fields, researchers can create a multi-scale modeling approach that is both accurate and computationally efficient. researchgate.netnih.gov

Exploration of New Areas for Functional Material Development Beyond Current Applications

While bis-amide compounds are well-known as rheology modifiers and gelling agents, the true potential of materials derived from Hexanediamide, N,N'-bis(4-methylphenyl)- lies in advanced, functional applications. researchgate.netrsc.org The dynamic and tunable nature of their supramolecular networks makes them ideal candidates for a new generation of smart materials. acs.org

Promising future application areas include:

Biomedical Materials: The biocompatibility of amide-based structures makes them suitable for applications like injectable drug delivery systems, where the gel can act as a sustained-release depot for therapeutics. researchgate.netmdpi.com They also show promise as scaffolds for tissue engineering, providing a temporary, biodegradable structure that supports cell growth. researchgate.net

Environmental Remediation: Functionalized gels can be designed to selectively absorb pollutants. This includes creating materials for the cleanup of oil spills, the removal of toxic dyes from industrial wastewater, or the extraction of heavy metal ions from contaminated water sources. researchgate.netresearchgate.net

Energy and Electronics: Supramolecular gels can serve as electrolytes in flexible supercapacitors or Li-ion batteries. mdpi.com By incorporating conductive components, it is possible to create self-healing electronic conductors and materials for optoelectronic devices. mdpi.com Shape-stable phase-change materials based on organogels could also be developed for thermal energy storage. nih.gov

Sensing and Actuation: Gels that respond to specific chemical analytes or external stimuli can be used to create highly sensitive chemical sensors or soft actuators that change shape in response to heat, light, or pH. hi.ismdpi.comwiley.com

The ability to program function at the molecular level through chemical synthesis and control assembly through external factors opens up a vast design space for creating novel materials tailored to solve specific technological challenges. rsc.orgwiley.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hexanediamide, N,N'-bis(4-methylphenyl)-, and how can reaction conditions be optimized for purity?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions involving 4-methylaniline and hexanedioyl chloride. Optimize stoichiometry (1:2 molar ratio of diamine to diacid chloride) and solvent choice (e.g., dichloromethane or THF under inert atmosphere). Purification via recrystallization or column chromatography is critical to remove unreacted 4-methylaniline or oligomeric byproducts .

- Validation : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via NMR (δ 2.3 ppm for methyl groups, δ 7.1–7.3 ppm for aromatic protons) .

Q. How can structural deviations in the hexanediamide core impact its coordination chemistry?

- Analysis : The dihedral angle of the amide backbone (e.g., N–C–C–N torsion angle) influences planarity and chelation efficiency. For example, a torsion angle of ~5° (as seen in palladium complexes) suggests partial delocalization, affecting bond lengths (N–C: ~1.34 Å; C–C: ~1.45 Å) and coordination geometry .

- Experimental Design : Use X-ray crystallography to resolve bond angles and torsion angles. Compare with DFT calculations to assess deviations from idealized planar structures .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Techniques :

- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm) and aromatic protons (δ ~7.1–7.3 ppm); carbonyl carbons appear at δ ~170 ppm .

- LC-MS : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 337.2) and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions in the solid state influence crystallographic packing and material properties?

- Findings : Weak hydrogen bonds (e.g., C–H···O interactions between amide carbonyls and aromatic protons) and π-π stacking (3.5–4.0 Å interplanar distances) stabilize layered structures. Solvent inclusion (e.g., methanol) may alter lattice parameters .

- Contradiction Resolution : If experimental bond angles conflict with computational models (e.g., Pd(II) coordination geometry), consider steric effects from 4-methylphenyl substituents or solvent intercalation .

Q. Can this compound serve as a precursor for supramolecular or polymeric materials?

- Design Strategy : Functionalize the amide nitrogen with epoxy or sulfonamide groups (e.g., via alkylation or epoxide ring-opening) to create crosslinkable monomers. Rheological studies (e.g., viscosity vs. temperature) can assess polymerizability .

- Data Interpretation : Compare DSC thermograms (Tg ~120–150°C) and TGA profiles (decomposition onset ~250°C) to evaluate thermal stability .

Q. What computational approaches are suitable for modeling its electronic structure and reactivity?

- Methods :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and nucleophilic/electrophilic sites.

- MD Simulations : Study solvation effects (e.g., in methanol or DMSO) on conformational flexibility .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported crystallographic data versus computational predictions?

- Case Study : If experimental Pd(II) coordination angles (e.g., 79.13° bite angle) deviate from DFT-optimized values, attribute differences to crystal packing forces or solvent interactions. Validate with Hirshfeld surface analysis to quantify intermolecular contacts .

Q. Why do NMR spectra show unexpected splitting patterns for aromatic protons?

- Resolution : Dynamic rotational restriction of the 4-methylphenyl groups at low temperatures (<−40°C) can split signals. Use variable-temperature NMR to confirm .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.